molecular formula C5H3BrFNO2 B6251326 6-bromo-5-fluoropyridine-3,4-diol CAS No. 1824621-35-3

6-bromo-5-fluoropyridine-3,4-diol

Cat. No.: B6251326
CAS No.: 1824621-35-3
M. Wt: 208
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Description

6-bromo-5-fluoropyridine-3,4-diol is a heterocyclic compound with the molecular formula C5H3BrFNO2 It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-fluoropyridine-3,4-diol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridine-3,4-diol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-fluoropyridine-3,4-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The hydroxyl groups can be oxidized to form ketones or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

6-bromo-5-fluoropyridine-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-bromo-5-fluoropyridine-3,4-diol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl groups may participate in hydrogen bonding, enhancing the compound’s interaction with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-fluoropyridine-3,4-diol
  • 6-chloro-5-fluoropyridine-3,4-diol
  • 6-bromo-5-chloropyridine-3,4-diol

Uniqueness

6-bromo-5-fluoropyridine-3,4-diol is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical and biological properties. The combination of these halogens with hydroxyl groups provides a versatile platform for further functionalization and exploration in various research fields.

Properties

CAS No.

1824621-35-3

Molecular Formula

C5H3BrFNO2

Molecular Weight

208

Purity

95

Origin of Product

United States

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